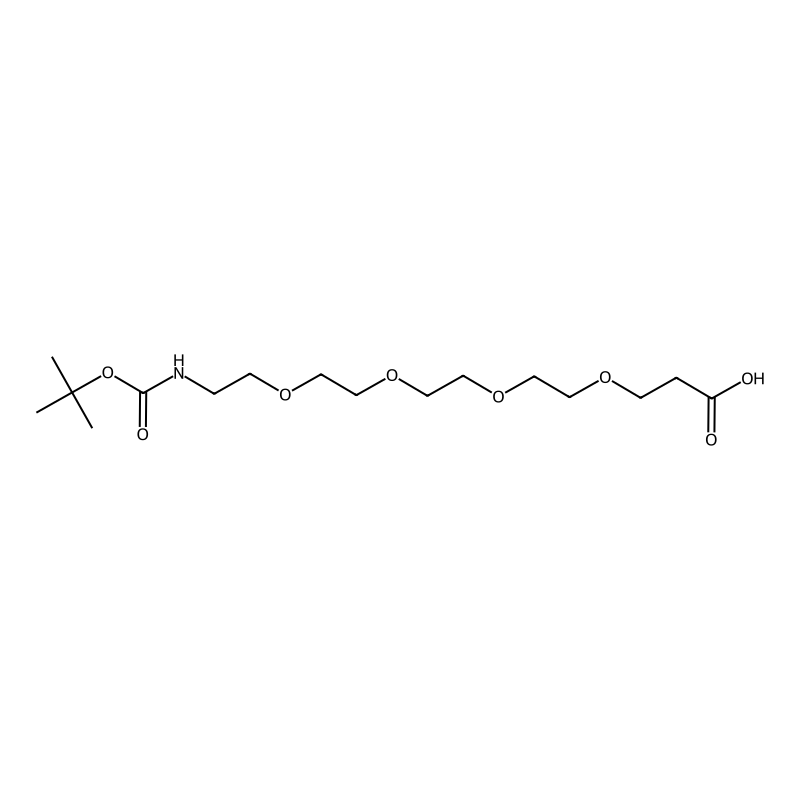

Boc-NH-PEG4-CH2CH2COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Boc-NH-PEG4-CH2CH2COOH (CAS: 756525-91-4), also known as t-Boc-N-amido-PEG4-acid, is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker . It features a terminal propionic acid for amide coupling and a tert-butyloxycarbonyl (Boc)-protected primary amine. The discrete PEG4 spacer (16 atoms) provides exact spatial separation without the polydispersity of traditional polymeric PEGs . In procurement, this compound is a critical building block for synthesizing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex bioconjugates, where precise linker length, high aqueous solubility, and orthogonal reactivity are mandatory for reproducible manufacturing .

Substituting Boc-NH-PEG4-CH2CH2COOH with generic alternatives fundamentally compromises conjugate synthesis and performance. Using polydisperse PEGs (e.g., PEG200) instead of a discrete PEG4 yields a heterogeneous mixture of conjugate lengths, which severely complicates analytical characterization and regulatory (CMC) approval . Replacing the PEG4 core with a length-matched aliphatic alkyl chain drastically increases lipophilicity, often causing the resulting PROTACs or ADCs to aggregate in aqueous buffers or exhibit high non-specific protein binding . Furthermore, attempting to use unprotected NH2-PEG4-COOH results in rapid self-polymerization during carboxylic acid activation (via EDC/HATU), leading to catastrophic yield losses of expensive payloads or targeting ligands .

Aqueous Solubility and Lipophilicity (PEG4 vs. Alkyl Linkers)

The incorporation of the PEG4 motif significantly reduces the calculated logP compared to length-matched alkyl chains, preventing the severe aqueous aggregation commonly observed with highly lipophilic aliphatic linkers.

| Evidence Dimension | Lipophilicity (clogP) and aqueous aggregation |

| Target Compound Data | Hydrophilic PEG4 backbone maintains high aqueous solubility. |

| Comparator Or Baseline | Boc-protected aliphatic linkers (e.g., Boc-C12-COOH) |

| Quantified Difference | PEG linkers typically exhibit a logP reduction of >2.0 log units compared to equivalent alkyl chains. |

| Conditions | Physiological buffer formulation (pH 7.4) for PROTACs and ADCs. |

Maintaining low lipophilicity is critical for procurement, as hydrophobic linkers cause ADC aggregation and poor in vivo pharmacokinetics.

Coupling Directionality and Yield (Boc-Protected vs. Unprotected)

The Boc protecting group ensures strictly unidirectional amide coupling to the target molecule. In contrast, unprotected amino acids undergo rapid self-condensation upon EDC/HATU activation, reducing the yield of the desired target conjugate to <50% and generating complex oligomeric impurities .

| Evidence Dimension | Target conjugate yield and self-polymerization |

| Target Compound Data | 100% unidirectional coupling (no self-polymerization). |

| Comparator Or Baseline | Unprotected NH2-PEG4-CH2CH2COOH |

| Quantified Difference | Unprotected variants yield <50% target product due to oligomerization, whereas Boc-protection enables near-quantitative directional yields. |

| Conditions | Standard solution-phase amide coupling (e.g., EDC/NHS or HATU/DIPEA activation). |

Procurement of the Boc-protected variant is mandatory to prevent the costly waste of expensive proprietary payloads and antibodies during linker attachment.

Deprotection Orthogonality (Boc vs. Fmoc)

The Boc group is efficiently removed under mild to moderate acidic conditions (e.g., 20-50% TFA), preserving base-sensitive payloads. Conversely, Fmoc removal requires 20% piperidine, which can cause severe degradation or epimerization of base-labile cytotoxins and peptide stereocenters.

| Evidence Dimension | Payload stability during linker deprotection |

| Target Compound Data | Acid-labile deprotection (TFA) preserves base-sensitive moieties. |

| Comparator Or Baseline | Fmoc-NH-PEG4-CH2CH2COOH (Base-labile deprotection) |

| Quantified Difference | Fmoc deprotection (20% piperidine) can cause >90% degradation of base-sensitive payloads, avoided entirely by Boc chemistry. |

| Conditions | Solution-phase or solid-phase peptide synthesis (SPPS) deprotection steps. |

Buyers must select the Boc variant when synthesizing conjugates containing payloads or targeting ligands that cannot tolerate high pH conditions.

PROTAC Ternary Complex Optimization (PEG4 vs. PEG2/PEG8)

The ~15 Å span of the discrete PEG4 spacer frequently represents the optimal thermodynamic distance for forming productive E3 ligase-target protein ternary complexes, often yielding DC50 values in the low nanomolar range. Shorter or longer variants can suffer significant losses in degradation potency due to steric clashes or high entropic penalties, respectively .

| Evidence Dimension | Spacer length and target degradation efficiency (DC50) |

| Target Compound Data | PEG4 spacer (~15 Å length) optimal for ternary complex formation. |

| Comparator Or Baseline | Shorter (PEG2) or longer (PEG8) spacers |

| Quantified Difference | Sub-optimal lengths (PEG2 or PEG8) can result in 10- to 100-fold losses in target degradation potency (DC50). |

| Conditions | PROTAC linker length screening and NanoBRET ternary complex assays. |

Procuring the exact PEG4 length is a critical strategic decision for PROTAC libraries to maximize the probability of discovering highly potent degraders.

PROTAC Library Synthesis

Utilized as a central, solubility-enhancing linker bridging E3 ligase ligands and target protein binders, where the exact PEG4 length maximizes productive ternary complex formation and minimizes lipophilicity-driven aggregation .

Antibody-Drug Conjugate (ADC) Payload Assembly

Employed to attach cytotoxic payloads to monoclonal antibodies; the Boc group allows orthogonal assembly of the payload before acidic deprotection and final antibody conjugation, preventing polymerization and preserving base-sensitive toxins .

Solid-Phase Peptide Synthesis (SPPS)

Incorporated into peptide sequences to increase in vivo half-life and reduce immunogenicity, specifically utilizing Boc-chemistry for compatibility with base-sensitive peptide motifs that would degrade under Fmoc deprotection conditions.

Biosensor Surface Functionalization

Immobilized onto amine-functionalized SPR or ELISA surfaces via the propionic acid terminus, creating a hydrophilic, non-fouling spacer that presents ligands without steric hindrance while allowing controlled amine deprotection.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.